molecular formula C6H11NO3 B15255953 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid

Cat. No.: B15255953
M. Wt: 145.16 g/mol
InChI Key: JMBDXKYNRMYYQM-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid is a chemical compound with a unique structure that includes a cyclopropyl ring, an aminomethyl group, and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia to introduce the aminomethyl group. The resulting intermediate is then oxidized to form the hydroxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyacetic acid moiety.

    Cyclopropylamine: Contains a cyclopropyl ring and an amine group but lacks the hydroxyacetic acid moiety.

Uniqueness

2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetic acid

InChI

InChI=1S/C6H11NO3/c7-3-6(1-2-6)4(8)5(9)10/h4,8H,1-3,7H2,(H,9,10)

InChI Key

JMBDXKYNRMYYQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C(=O)O)O

Origin of Product

United States

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